Podocarpane

Description

Overview of the Podocarpane Core Skeleton

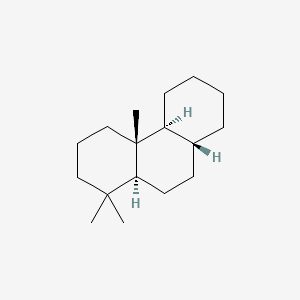

The this compound skeleton is a tricyclic hydrocarbon structure characterized by a perhydrophenanthrene ring system. This framework consists of three fused rings: two six-membered rings (A and B) and one five-membered ring (C). The fusion of these rings creates a rigid and sterically defined architecture. Diterpenoids based on this skeleton are classified as tricyclic diterpenes, containing 20 carbon atoms derived from four isoprene (B109036) units. researchgate.net

The fundamental structure of this compound is defined by the specific stereochemistry at its ring junctions. According to IUPAC nomenclature, the stereochemical configuration of the parent structure is implied unless otherwise specified. qmul.ac.uk This defined three-dimensional arrangement is crucial as it influences the biological activity of the numerous derivatives that stem from this core. The stability of the perhydrophenanthrene skeleton makes it a common structural motif in a variety of natural products. frontiersin.org

Significance as a Diterpenoid Scaffold in Natural Product Chemistry

The this compound framework is the parent structure for a significant class of diterpenoids, many of which are found in nature, particularly in plants of the family Podocarpaceae. ontosight.ai These compounds often feature various functional groups, such as hydroxyls, carbonyls, and carboxylic acids, attached to the core skeleton. The type and position of these functional groups give rise to a wide range of structurally diverse natural products.

The significance of the this compound scaffold extends beyond the natural products that contain it. It serves as a versatile starting material in synthetic organic chemistry. ontosight.ai For instance, the naturally occurring podocarpic acid, a well-known this compound derivative, has been utilized as a chiral building block for the synthesis of other complex diterpenoids and biologically active molecules. austinpublishinggroup.comresearchgate.net The rigid this compound framework provides a reliable platform for stereoselective reactions, allowing chemists to construct intricate molecular architectures. Research has demonstrated the synthesis of various derivatives with potential applications, highlighting the scaffold's importance in drug discovery and development. austinpublishinggroup.comucf.edu

Historical Context of this compound Research

The study of this compound and its derivatives is rooted in the early exploration of natural products from coniferous plants. One of the first and most prominent this compound derivatives to be isolated was podocarpic acid, which was initially extracted from the resin of Podocarpus cupressinum and later from other species within the Podocarpus genus. austinpublishinggroup.com The discovery and structural elucidation of podocarpic acid and related compounds in the mid-20th century marked a significant milestone in natural product chemistry.

Initial interest in these compounds was driven by their novel structures. austinpublishinggroup.com As analytical techniques advanced, researchers were able to isolate and characterize a growing number of oxygenated metabolites of podocarpic acid from various Podocarpus species. austinpublishinggroup.com Over time, the focus of research expanded to include the biological activities of these compounds, revealing a spectrum of properties including antimicrobial, anti-inflammatory, and cytotoxic effects. ontosight.airesearchgate.net The presence of this compound-related diterpenoids, such as ferruginol (B158077) and totarol, in ancient plant resins has also made them valuable biomarkers for identifying the botanical origins of archaeological and geological samples. plos.org The continuous investigation into this compound-type diterpenoids, from their isolation and structural characterization to their synthesis and biological evaluation, underscores their enduring importance in chemical research. mdpi.comacs.org

Structure

3D Structure

Properties

Molecular Formula |

C17H30 |

|---|---|

Molecular Weight |

234.4 g/mol |

IUPAC Name |

(4aS,4bR,8aS,10aR)-4b,8,8-trimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |

InChI |

InChI=1S/C17H30/c1-16(2)11-6-12-17(3)14-8-5-4-7-13(14)9-10-15(16)17/h13-15H,4-12H2,1-3H3/t13-,14+,15+,17-/m1/s1 |

InChI Key |

OEWMDAWVOVKZEQ-WBTNSWJXSA-N |

SMILES |

CC1(CCCC2(C1CCC3C2CCCC3)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@H]2CCCC3)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3C2CCCC3)C)C |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Podocarpane

Diverse Natural Sources of Podocarpane and its Analogs

This compound and its related compounds are not extensively widespread in nature but have been identified in several plant families, showcasing significant structural diversity.

Botanical Families and Species

The primary sources of this compound diterpenoids are found within specific genera of terrestrial plants. Notable examples include:

Taiwania cryptomerioides : This large coniferous tree, belonging to the family Taxodiaceae, is a rich source of various this compound-type trinorditerpenes. nih.govresearchgate.netpharm.or.jp Numerous studies on the bark of this plant have led to the isolation of novel and known this compound derivatives. nih.govresearchgate.netpharm.or.jpnih.govacs.org

Anemone species : Plants from the genus Anemone in the Ranunculaceae family, such as Anemone hupehensis, have been found to contain this compound diterpenoids. nih.govnih.govresearchgate.net Research on the aerial parts of A. hupehensis has resulted in the isolation of new this compound compounds, named anemhupehins, alongside known analogs. nih.govnih.gov

Crossopetalum gaumeri : This medicinal plant from the Celastraceae family, endemic to the Yucatan Peninsula, is another source of this compound diterpenes. science.govrsc.orgnih.gov Studies have identified compounds like crossogumerin B and nimbiol (B1247986) from its roots. science.gov

Drypetes gossweileri : A member of the Euphorbiaceae family, the stem bark of this tree has yielded a this compound derivative known as gossweilone. researchgate.netajol.info

Jatropha curcas : This plant from the Euphorbiaceae family is also known to produce this compound diterpenoids. researchgate.net

Identification of Nor-Podocarpane and Substituted this compound Derivatives in Nature

Nature presents a variety of modified this compound structures, including nor-podocarpane and other substituted derivatives.

Nor-Podocarpane Derivatives : These are this compound structures that have lost one or more carbon atoms. For instance, several 18-nor-podocarpanes have been isolated from the bark of Taiwania cryptomerioides. researchgate.net These compounds often feature various hydroxyl and methoxy (B1213986) substitutions. researchgate.net Trinorditerpenes, which are C17 compounds, are also frequently found in this species. pharm.or.jpnih.govacs.org

Substituted this compound Derivatives : The basic this compound skeleton is often adorned with various functional groups, leading to a wide range of derivatives. Common substitutions include hydroxyl, methoxy, and carbonyl groups. For example, studies on Taiwania cryptomerioides have revealed numerous this compound derivatives with substitutions at various positions on the tricyclic ring system. nih.govresearchgate.netpharm.or.jpnih.govacs.org Similarly, diterpenes isolated from Crossopetalum gaumeri and Anemone hupehensis also exhibit diverse substitution patterns. nih.govnih.govrsc.orgnih.gov

Contemporary Extraction Techniques for this compound Derivatives

The isolation of this compound derivatives from their natural matrices relies on various extraction methodologies, from traditional solvent-based methods to more advanced techniques that offer greater efficiency and selectivity.

Solvent Extraction Methodologies

Conventional solvent extraction is a foundational technique for isolating natural products. organomation.com This method involves the use of organic solvents to separate compounds from the plant material based on their solubility. organomation.com For this compound derivatives, air-dried and powdered plant material, such as the stem bark of Drypetes gossweileri, is typically extracted with methanol (B129727) at room temperature. ajol.info The resulting extract is then often partitioned with solvents of varying polarity, like hexane (B92381) and ethyl acetate (B1210297), to achieve a preliminary fractionation of the components. ajol.info

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a modern technique that utilizes solvents at elevated temperatures and pressures. mdpi.comresearchgate.net These conditions, which remain below the solvent's critical point, enhance the extraction efficiency by increasing solvent penetration into the sample matrix and improving analyte solubility. mdpi.comresearchgate.net PLE offers significant advantages over traditional methods, including reduced extraction time and lower solvent consumption. organomation.comnih.gov The technique is highly versatile, allowing for the use of a wide range of solvents, including environmentally friendly options like water and ethanol (B145695). researchgate.netresearchgate.net Careful optimization of parameters such as solvent type, temperature, pressure, and extraction cycles is crucial for maximizing the yield of target compounds like this compound derivatives. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced extraction method that employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. mdpi.comscirp.org A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. libretexts.org SC-CO₂ is favored due to its non-toxic, non-flammable nature, and its ability to extract heat-sensitive compounds at relatively low temperatures. mdpi.comscirp.org The selectivity of SFE can be finely tuned by adjusting the pressure and temperature, which alters the density and solvating power of the supercritical fluid. researchgate.net For extracting more polar compounds, a polar co-solvent, such as ethanol or methanol, can be added to the supercritical CO₂. scirp.org SFE is recognized as a green technology that provides high-quality extracts with minimal solvent residue. researchgate.net

Advanced Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing this compound is a complex mixture of various phytochemicals. Advanced chromatographic techniques are indispensable for the isolation and purification of individual this compound diterpenoids to a high degree of purity. nih.gov

Column chromatography (CC) is a fundamental and widely used technique for the purification of compounds from plant extracts. chromtech.com The separation is based on the differential adsorption of compounds onto a solid stationary phase (e.g., silica (B1680970) gel, alumina) as a liquid mobile phase passes through the column. uvic.ca In the context of this compound isolation, silica gel column chromatography is frequently employed. For instance, the ethyl acetate-soluble portion of a methanolic extract of Drypetes gossweileri was subjected to repeated column chromatography to isolate the new this compound diterpenoid, gossweilone. ajol.info Similarly, extracts of Podocarpus falcatus were fractionated using silica gel column chromatography with a hexane-ethyl acetate gradient to yield compounds including 4β-carboxy-19-nor-totarol. longdom.orgiomcworld.com Besides silica gel, Sephadex LH-20 is another common stationary phase used for size-exclusion chromatography of this compound derivatives, often with methanol or chloroform-methanol mixtures as the mobile phase. researchgate.netnih.govnih.gov

Flash Chromatography is an advancement over traditional gravity-fed column chromatography, utilizing moderate pressure (50–200 psi) to force the mobile phase through the column, which is packed with smaller silica gel particles (40–60 µm). chromatographyonline.com This results in faster and more efficient separations. chromatographyonline.com For example, the combined hexane and ethyl acetate extracts of Drypetes gossweileri were subjected to flash chromatography on silica gel to yield five primary fractions for further purification. ajol.info

Medium Pressure Liquid Chromatography (MPLC) operates at pressures between traditional column chromatography and HPLC (up to ~200 psi), allowing for the purification of gram-scale quantities of natural products with high resolution and speed. cabidigitallibrary.orgbio-rad.comnih.gov It represents a powerful tool for the fractionation of complex extracts prior to final purification by HPLC. researchgate.netbohrium.com

High-Performance Liquid Chromatography (HPLC) is an essential analytical and preparative tool for the separation, quantification, and isolation of this compound compounds. researchgate.netnih.gov It utilizes high pressure to pump a liquid mobile phase through a column packed with very fine particles, leading to high-resolution separations. Reversed-phase HPLC (RP-HPLC) with C18 columns is commonly used for the analysis and purification of diterpenoids. nih.govresearchgate.net For instance, compounds isolated from Salvia prattii, including the diterpene ferruginol (B158077), were analyzed for purity using an analytical C3 column with a water-methanol gradient. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) is a more advanced form of HPLC that employs smaller stationary phase particles (<2 µm) and significantly higher pressures (up to 15,000 psi). phenomenex.com These features result in dramatically increased resolution, speed, and sensitivity compared to conventional HPLC. technologynetworks.comnih.gov While specific UHPLC applications for this compound are emerging, its advantages in resolving complex mixtures make it highly suitable for the detailed metabolic profiling of Podocarpus extracts and the rapid purity assessment of isolated compounds. phenomenex.com

Preparative chromatography aims to isolate and purify significant quantities of a specific compound for further structural elucidation or bioactivity studies, as opposed to analytical chromatography which focuses on identification and quantification. teledynelabs.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used technique for the final purification of this compound diterpenoids. nih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. teledynelabs.com Several studies on this compound-containing plants have successfully employed Prep-HPLC. For example, in the investigation of Anemone hupehensis, a mixture of this compound diterpenoids was purified by preparative HPLC on a Zorbax SB-C18 column with a MeCN:H₂O gradient to afford pure compounds. researchgate.netnih.gov Similarly, the purification of diterpenes from Salvia prattii was achieved on a dynamic axial compression column packed with a C18 stationary phase, yielding several compounds with purities greater than 98%. nih.gov Bioactivity-guided fractionation of Podocarpus neriifolius also utilized semi-preparative C18 HPLC to isolate cytotoxic podolactones and totarane-type diterpenes. nih.govnih.gov

Solid-Phase Extraction (SPE) is a sample preparation technique that utilizes a solid sorbent packed in a cartridge or disk to isolate, concentrate, or clean up analytes from a liquid sample. lodz.pl The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analytes with a small volume of a strong solvent. lodz.pl SPE is based on the same separation principles as liquid chromatography, including normal phase, reversed-phase, and ion-exchange mechanisms. lodz.pl

While primarily used for sample clean-up and pre-concentration before analytical chromatography, SPE also has preparative applications. nih.gov It can be used as an initial fractionation step to separate a crude plant extract into less complex fractions based on polarity. For instance, a crude diterpene-rich sample from Salvia prattii was first fractionated using hydrophilic solid-phase extraction on a medium-pressure column before further purification by preparative HPLC. nih.gov This initial SPE step effectively separated the complex mixture into three simpler fractions, facilitating the final purification of the target diterpenes. nih.gov Although large-scale preparative SPE for this compound is not commonly documented, the technique offers a rapid and efficient method for the preliminary purification and fractionation of Podocarpus extracts.

Modern Spectroscopic Methods for Structural Elucidation of this compound Compounds

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS))

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of natural products, including this compound diterpenoids. The primary utility of MS in this context is the determination of the molecular weight and elemental composition of a compound. In mass spectrometry, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a precise molecular weight. chemguide.co.uktutorchase.com

The process often begins with the ionization of the sample. When a molecule is bombarded with high-energy electrons, it can lose an electron to form a positively charged molecular ion (M+). chemguide.co.uk This molecular ion is often energetically unstable and can break apart into smaller, charged fragments. This process is known as fragmentation. gbiosciences.com The pattern of fragmentation is predictable and reproducible for a given compound, serving as a "molecular fingerprint" that offers invaluable clues to its structure. chemguide.co.uktutorchase.com For instance, the fragmentation of the this compound skeleton can reveal information about the arrangement of its tricyclic system and the nature and location of its functional groups. frontiersin.org The stability of the resulting fragment ions, such as more stable secondary or tertiary carbocations, often dictates the most prominent peaks in the mass spectrum, with the most abundant fragment being designated as the base peak. chemguide.co.ukgbiosciences.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Among the advanced MS techniques, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly powerful for the analysis of this compound derivatives isolated from complex natural extracts. researchgate.netrsc.org ESI is a soft ionization technique where a fine mist of charged droplets is created from a sample solution, allowing large and thermally fragile molecules like diterpenoids to be ionized with minimal fragmentation. ebi.ac.uk

The key advantage of HR-MS is its ability to measure the m/z ratio with extremely high accuracy (typically to four or more decimal places). ebi.ac.ukresearchgate.net This high resolution allows for the determination of the exact mass of a molecule, which in turn enables the unambiguous calculation of its elemental formula. researchgate.netpharm.or.jp This capability is crucial when distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars).

In phytochemical research, HR-ESI-MS is frequently used to confirm the molecular formulas of newly isolated this compound diterpenoids. For example, the molecular formula of Anemhupehin C, a this compound isolated from Anemone hupehensis, was determined as C₁₇H₂₀O₂ based on its HRESIMS data which showed a molecular ion peak [M - H]⁻ at m/z 259.1704. researchgate.net Similarly, the molecular formula for gossweilone, a this compound from Drypetes gossweileri, was established as C₁₈H₂₀O₄ from its mass spectrum. ajol.info The combination of liquid chromatography with HR-ESI-MS (LC-HR-ESI-MS) further enhances the analysis by separating individual components from a complex mixture before they enter the mass spectrometer, allowing for the characterization of multiple this compound analogues in a single run. frontiersin.orgnih.gov

The following table summarizes research findings where HR-ESI-MS was used to identify and characterize various this compound compounds from natural sources.

Table 1: HR-ESI-MS Data for Selected this compound Diterpenoids

| Compound Name | Natural Source | Molecular Formula | Observed m/z [Ion] | Reference |

|---|---|---|---|---|

| Anemhupehin A | Anemone hupehensis | C₁₇H₂₀O₃ | 307.1299 [M + Na]⁺ | researchgate.net |

| Anemhupehin B | Anemone hupehensis | C₁₇H₂₀O₂ | 257.1536 [M + H]⁺ | researchgate.net |

| Anemhupehin C | Anemone hupehensis | C₁₇H₂₀O₂ | 259.1704 [M - H]⁻ | researchgate.net |

| 14-hydroxy-13-methoxy-8,11,13-podocarpatrien-7-one | Taiwania cryptomerioides | C₁₈H₂₄O₃ | 288.1725 [M]⁺ | pharm.or.jp |

| (5β,10α)-12,13-dihydroxypodocarpa-8,11,13-trien-3-one | Aleurites moluccana | C₁₇H₂₂O₃ | 274.1569 [M]⁺ | researchgate.net |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (3α,5β,10α)-13-methoxypodocarpa-8,11,13-triene-3,12-diol |

| (5β,10α)-12,13-dihydroxypodocarpa-8,11,13-trien-3-one |

| (5β,10α)-12-hydroxy-13-methoxypodocarpa-8,11,13-trien-3-one |

| 12-hydroxy-13-methoxy-8,11,13-podocarpatriene |

| 12-hydroxy-13-methylpodocarpa-8,11,13-trien-3-one |

| 13,14-dihydroxy-8,11,13-podocarpatrien-7-one |

| 13-hydroxy-8,11,13-podocarpatriene |

| 14-hydroxy-13-methoxy-8,11,13-podocarpatrien-7-one |

| 14-hydroxy-13-methoxy-8,11,13-podocarpatriene |

| Abietane |

| Anemhupehin A |

| Anemhupehin B |

| Anemhupehin C |

| ent-3α-hydroxypimara-8(14),15-dien-12-one |

| ent-3β,14α-hydroxypimara-7,9(11),15-triene-12-one |

| Ferruginol |

| Gossweilone |

| Pimarane |

| This compound |

| Sempervirol |

| Spruceanol |

Biosynthetic Investigations of Podocarpane Core Structures

Elucidation of Key Biosynthetic Pathways

The biosynthesis of the podocarpane core, a foundational structure for a diverse array of diterpenoids, originates from the general terpenoid pathway. The elucidation of this pathway has revealed a series of enzymatic steps that construct the characteristic tricyclic skeleton.

Early Steps: Geranylgeranyl Diphosphate (B83284) (GGPP) Cyclization

The journey to the this compound framework begins with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (GGPP). mdpi.comchinesechemsoc.org This linear isoprenoid is synthesized through the successive condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mpg.demdpi.com The initial and committed step in the formation of the this compound-type diterpene backbone is the cyclization of GGPP. chinesechemsoc.orgnih.gov This complex transformation is initiated by a class of enzymes known as terpene synthases. mdpi.comnih.gov

The process starts with the protonation-initiated cyclization of GGPP, catalyzed by a class II diterpene cyclase. doi.orgmdpi.com This leads to the formation of a bicyclic intermediate, copalyl diphosphate (CPP). nih.govuniprot.org Specifically, in the biosynthesis of many this compound-related compounds, the formation of (+)-copalyl diphosphate is a key step. wikipedia.orgnih.gov

Role of Terpene Synthases (e.g., Copalyl Diphosphate Synthase, Miltiradiene (B1257523) Synthase)

Terpene synthases (TPS) are the key enzymes that generate the vast structural diversity of terpenoids by catalyzing complex cyclization reactions. nih.govnih.gov In the biosynthesis of this compound derivatives, two types of terpene synthases play crucial roles:

Copalyl Diphosphate Synthase (CPS): This class II terpene synthase catalyzes the initial cyclization of the acyclic GGPP into the bicyclic (+)-copalyl diphosphate (CPP). nih.govwikipedia.orgnih.gov This enzyme is essential for the formation of the labdane-type bicyclic intermediate that serves as the precursor to the this compound skeleton. There are different forms of CPS, such as ent-copalyl diphosphate synthase, which produces the enantiomeric form of CPP and is involved in gibberellin biosynthesis. doi.orguniprot.orgwikipedia.org

Miltiradiene Synthase (MS): Following the formation of (+)-CPP, a class I terpene synthase, such as miltiradiene synthase, catalyzes the second cyclization step. nih.govmdpi.com This enzyme facilitates the conversion of (+)-CPP into miltiradiene, a tricyclic diterpene with the characteristic this compound ring system. nih.govnih.gov Miltiradiene is a pivotal intermediate in the biosynthesis of numerous bioactive diterpenoids, including tanshinones and carnosic acid. mdpi.comacs.org

Oxidative Transformations and Enzyme Systems (e.g., Cytochrome P450 Monooxygenases)

After the formation of the core hydrocarbon skeleton by terpene synthases, the this compound structure undergoes a series of oxidative transformations. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile family of heme-thiolate proteins. mdpi.comrsc.orgfrontiersin.orgnih.gov CYPs are responsible for introducing hydroxyl groups and other functionalities onto the diterpene backbone, which dramatically increases the chemical diversity and biological activity of the resulting compounds. mdpi.comresearchgate.net

These oxidative enzymes can perform a wide range of reactions, including hydroxylation, and in some cases, more complex rearrangements and aromatizations. rsc.orgmdpi.comchemrxiv.org For instance, in the biosynthesis of ferruginol (B158077), a phenolic this compound derivative, a CYP enzyme hydroxylates the abietatriene (B1232550) intermediate. nih.govrsc.org The action of these P450s is crucial for creating the final bioactive forms of many this compound-derived natural products. mdpi.comnih.gov However, these powerful oxidative enzymes are also susceptible to auto-oxidation and damage during their catalytic cycle. frontiersin.orgnih.govnih.gov

Proposed Biosynthetic Routes to Specific this compound Derivatives

The core this compound structure serves as a scaffold for the biosynthesis of a wide range of natural products. The specific pathways to these derivatives often involve further enzymatic modifications beyond the initial cyclization and oxidation steps.

For example, the biosynthesis of the medicinally important tanshinones from Salvia miltiorrhiza begins with miltiradiene. nih.govacs.org This precursor undergoes a series of oxidative modifications, including aromatization of one of the rings, to form intermediates like ferruginol. nih.govrsc.org Further enzymatic steps, likely involving additional P450s and other enzymes, lead to the final quinone structures of the tanshinones. acs.org

Similarly, the biosynthesis of carnosic acid and carnosol (B190744) in rosemary and sage also proceeds through the miltiradiene intermediate. nih.gov Miltiradiene is first oxidized to abietatriene, which is then hydroxylated to form ferruginol. nih.gov Subsequent oxidations at different positions on the this compound ring system, catalyzed by specific cytochrome P450s, lead to the formation of carnosic acid and its derivatives. nih.gov The synthesis of other this compound-type diterpenes can be achieved from labdane-type precursors like manool (B191784) and sclareol (B1681606) through chemical synthesis, mimicking plausible biosynthetic transformations. researchgate.netsci-hub.st

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

The low natural abundance of many valuable this compound diterpenoids has driven the development of metabolic engineering and synthetic biology strategies to produce these compounds in microbial hosts. ebsco.comkneopen.comnih.gov This approach offers a sustainable and scalable alternative to chemical synthesis or extraction from plant sources. kneopen.comnih.gov

Reconstitution of Biosynthetic Pathways in Heterologous Hosts (e.g., Yeast, E. coli)

A key strategy in metabolic engineering is the reconstitution of the entire biosynthetic pathway in a heterologous host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govliverpool.ac.uknih.gov These microorganisms are well-characterized, grow rapidly, and are amenable to genetic manipulation, making them ideal "cell factories" for producing complex natural products. liverpool.ac.ukbiorxiv.org

The process involves introducing the genes encoding the necessary biosynthetic enzymes—such as a GGPP synthase, a copalyl diphosphate synthase, a miltiradiene synthase, and specific cytochrome P450s—into the host organism. nih.govnih.gov For example, the biosynthetic pathway for carnosic acid has been successfully reconstituted in yeast. nih.gov By expressing the relevant terpene synthases (CPS and MiS) and cytochrome P450 enzymes, researchers were able to produce intermediates like miltiradiene and ferruginol, and ultimately carnosic acid, in the engineered yeast strain. nih.gov

To enhance the production of the target this compound, the host's metabolism is often optimized to increase the supply of the precursor molecule, GGPP. liverpool.ac.uknih.gov This can involve upregulating native metabolic pathways, such as the mevalonate (B85504) pathway in yeast, or introducing genes from other organisms to boost precursor availability. biorxiv.orgnih.gov Challenges in this field include ensuring the proper function of plant-derived enzymes, particularly membrane-bound cytochrome P450s, in the microbial host and overcoming potential toxicity of the produced compounds to the host cells. biorxiv.orgescholarship.org

Enzyme Engineering for Enhanced or Modified Biosynthesis

The tailored production of specific this compound diterpenoids or the generation of novel analogues can be achieved through the targeted modification of key biosynthetic enzymes. infinitabiotech.com Enzyme engineering focuses on altering the catalytic properties of these proteins to improve efficiency, change substrate specificity, or create entirely new functionalities. infinitabiotech.comlongdom.org The primary targets for engineering in the context of this compound biosynthesis are the diterpene synthases (diTPSs) that form the core skeleton and the cytochrome P450 monooxygenases (P450s) that decorate it. nih.govmdpi.com

Common protein engineering strategies include rational design and directed evolution. infinitabiotech.commdpi.com Rational design involves using detailed knowledge of an enzyme's structure and mechanism to predict specific amino acid changes that will lead to a desired outcome. rsc.org In contrast, directed evolution mimics natural selection in the laboratory, creating large libraries of enzyme variants that are screened for improved or altered activity. mdpi.com

Engineering Diterpene Synthases (diTPSs): The diTPSs responsible for generating the this compound skeleton catalyze complex cyclization cascades of the universal precursor, geranylgeranyl diphosphate (GGPP). chinesechemsoc.org Engineering these enzymes can alter the cyclization pattern, leading to modified or novel tricyclic core structures. For instance, site-directed mutagenesis within the active site can influence the folding of the carbocation intermediates, potentially "short-circuiting" the natural reaction to yield different skeletal backbones. researchgate.net

Engineering Cytochrome P450s: Cytochrome P450 enzymes are exceptionally versatile biocatalysts responsible for the regio- and stereoselective oxidation of the this compound skeleton. nih.govnih.gov They introduce hydroxyl groups and other functionalities that are crucial for the biological activity of the final compounds. mdpi.compreprints.org However, wild-type P450s can suffer from low efficiency with non-native substrates or a lack of specificity. mdpi.comnih.gov Protein engineering can overcome these limitations by enhancing catalytic activity, improving stability, and altering substrate scope to accept a wider range of this compound-type precursors or to functionalize different positions on the ring system. mdpi.comnih.gov This allows for the creation of new oxidized this compound derivatives that are inaccessible through traditional chemical means.

Table 1: Approaches in Enzyme Engineering for this compound Biosynthesis

| Engineering Target | Methodology | Desired Outcome | Reference |

|---|---|---|---|

| Diterpene Synthase (diTPS) | Site-Directed Mutagenesis | Altered cyclization cascade, formation of novel diterpene skeletons. | researchgate.net |

| Diterpene Synthase (diTPS) | Domain Swapping / Chimeragenesis | Combination of properties from different synthases, new reaction pathways. | nih.gov |

| Cytochrome P450 (CYP) | Directed Evolution | Increased catalytic efficiency, enhanced stability, broader substrate acceptance. | mdpi.comnih.gov |

| Cytochrome P450 (CYP) | Rational Design | Modified regio- and stereoselectivity for targeted C-H functionalization. | nih.govnih.gov |

Strategies for Expanding Structural Diversity through Biosynthesis

Beyond modifying individual enzymes, several broader biosynthetic strategies can be employed to expand the chemical diversity of this compound-related molecules. These approaches leverage the modularity and inherent flexibility of terpene biosynthetic pathways.

Combinatorial Biosynthesis: A powerful strategy involves combining enzymes from different biosynthetic pathways to create "new-to-nature" combinations. nih.gov In the context of diterpenes, pairing different class II diTPSs (which initiate cyclization) with various class I diTPSs (which complete the skeleton) can generate a wide array of novel structures and stereochemistries. researchgate.net This modular approach allows for the systematic exploration of new chemical space by creating unnatural enzyme pairings that result in diterpene skeletons not found in nature. researchgate.net

Precursor Engineering: This strategy involves supplying the biosynthetic pathway with analogues of the natural substrate, geranylgeranyl diphosphate (GGPP). Diterpene synthases often exhibit a degree of substrate promiscuity, meaning they can accept these modified precursors and process them into novel diterpenoid structures. By feeding chemically synthesized GGPP analogues with altered stereochemistry or modified functional groups into a microbial system expressing a this compound synthase, it is possible to generate a library of new, unnatural this compound derivatives.

Exploiting Enzyme Promiscuity: Many biosynthetic enzymes, particularly P450s, naturally possess the ability to act on a range of substrates beyond their native one. researchgate.net This promiscuity can be exploited to generate diversity. By introducing various this compound-type substrates to a panel of different P450 enzymes, a multitude of hydroxylated, epoxidized, or otherwise functionalized derivatives can be created. This approach uses the enzymes as biocatalytic tools for late-stage functionalization, a process that can be difficult to achieve with controlled selectivity using conventional chemistry. nih.gov

Genome Mining: Advances in DNA sequencing have revealed a vast number of uncharacterized terpene synthase genes in bacteria, fungi, and plants. nih.govresearchgate.net Genome mining involves computationally searching these genetic databases for new diTPSs that may catalyze novel cyclization reactions. researchgate.net Discovering and characterizing these new enzymes could unveil entirely new routes to this compound-like structures or other unique diterpene scaffolds.

Table 2: Strategies for Biosynthetic Diversification of this compound Structures

| Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Combinatorial Biosynthesis | Pairing diTPS enzymes from different organisms or pathways. | Creation of novel diterpene skeletons and stereoisomers. | researchgate.netnih.gov |

| Precursor Engineering | Using chemically synthesized analogues of the natural GGPP precursor. | Generation of unnatural this compound derivatives with modified side chains or core structures. | nih.gov |

| Exploiting Enzyme Promiscuity | Screening panels of enzymes (e.g., P450s) against various this compound substrates. | A diverse library of functionalized this compound analogues (e.g., hydroxylated). | researchgate.netnih.gov |

| Genome Mining | Identifying and characterizing new, uncharacterized terpene synthase genes from genomic data. | Discovery of enzymes that produce entirely new this compound-related scaffolds. | researchgate.net |

Table of Mentioned Compounds

| Compound Name | Class / Type |

|---|---|

| This compound | Diterpenoid |

Chemical Derivatization and Structural Modification of Podocarpane

Strategies for Modifying the Podocarpane Skeleton

Modification of the this compound core is typically achieved through targeted synthetic strategies that introduce new functional groups or alter the ring structure itself. These approaches are often guided by the goal of establishing structure-activity relationships (SAR) for therapeutic applications. researchgate.net

The functionalization of the this compound skeleton is often directed at its three rings (A, B, and C) to generate structural diversity.

Ring A Modification: The carboxylic acid group at the C-4 position of podocarpic acid is a common handle for modification. For instance, radical decarboxylation of the 19-carboxylic acid can yield a 4(18)-exo-methylene group, enabling further derivatization of the A-ring. capes.gov.br

Ring C Functionalization: The aromatic C-ring is a frequent target for modification to influence biological activity.

The introduction of nitrile groups at the C-7 and C-13 positions has been accomplished using reagents like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net

Oxidation of the benzylic C-7 position is a common strategy. For example, 13,14-dihydroxy-8,11,13-podocarpatrien-7-one can be synthesized from (+)-manool, introducing a ketone at C-7. sci-hub.st

Functionalization of ring C can also be achieved via (η6-arene)tricarbonylchromium(0) complexes, which facilitates nucleophilic addition to the aromatic ring. capes.gov.br

Δ6,7-Functionalization: A relay strategy using ruthenium benzylidene catalyzed olefin cross-metathesis can functionalize the Δ6,7 position in monoterpenoid precursors, which can then be used to construct this compound-type tricycles. imperial.ac.uknih.govacs.org

Beyond simple functionalization, entire chemical motifs can be introduced to the this compound skeleton to create novel and complex architectures.

Heterocyclic Motifs: The "click chemistry" approach has been used to synthesize a series of triazoles linked to the hydroxyl group of totarol, a related this compound-type diterpenoid. researchgate.net

Fused Ring Systems: A titanium(IV) chloride-mediated cyclopentaannulation of a functionalized C-ring can produce ring-C aromatic androstane (B1237026) analogues, effectively fusing a new five-membered ring to the this compound framework. capes.gov.br

Construction of the C-Ring: For syntheses starting from precursors like labdane (B1241275) diterpenes, the construction of the C-ring is a necessary step. This is often achieved through an intramolecular aldol (B89426) condensation of a 14,15,17-trinorlabdan-8,13-dione intermediate. sci-hub.stresearchgate.net

Spiro-fused Systems: The Diels-Alder cycloaddition of this compound-type unmasked ortho-benzoquinones (UMOBs) has been used to construct fully functionalized bicyclo[2.2.2]octanes, which are key intermediates in the synthesis of complex natural products. researchgate.netacs.org

Synthesis of Novel this compound Derivatives

The modification strategies described above have enabled the synthesis of a wide array of novel this compound derivatives, some of which are analogues of natural products or possess entirely new skeletons.

Key synthetic achievements include:

The preparation of a series of podocarpa-8,11,13-triene-7- and 13-nitriles from the labdane diterpenoid (+)-manool. researchgate.net

An efficient synthesis of (+)-nimbiol and other this compound derivatives starting from sclareol (B1681606). thieme-connect.com

The first enantiospecific synthesis of (±)-13,14-dihydroxy-8,11,13-podocarpatrien-7-one and related derivatives. sci-hub.st

The conversion of the this compound skeleton into the spongian framework, leading to the synthesis of (+)-isoagatholactone and (–)-spongia-13(16),14-diene from (+)-podocarp-8(14)-en-13-one. rsc.orgpsu.edu

Divergent total syntheses of atisane-type diterpenoids such as (±)-crotobarin and crotogoudin, which utilize a Diels-Alder reaction of a this compound-type intermediate. researchgate.netacs.org

| Derivative Class/Name | Starting Material | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Podocarpa-8,11,13-triene-7- and 13-nitriles | (+)-Manool | Introduction of nitrile group using TMSCN | researchgate.net |

| (+)-Nimbiol | Sclareol | Construction of tricyclic this compound skeleton | thieme-connect.com |

| (±)-13,14-Dihydroxy-8,11,13-podocarpatrien-7-one | (+)-Manool | Construction of C-ring via intramolecular aldol condensation | sci-hub.st |

| (+)-Isoagatholactone / (–)-Spongia-13(16),14-diene | (+)-Podocarp-8(14)-en-13-one | This compound-to-spongian skeleton conversion | rsc.orgpsu.edu |

| (±)-Crotobarin / Crotogoudin (Atisane-type) | This compound-type ortho-benzoquinone | Diels-Alder cycloaddition to form bicyclo[2.2.2]octane core | researchgate.netacs.org |

Structural Optimization Approaches in Medicinal Chemistry

In medicinal chemistry, the this compound scaffold is optimized to enhance interactions with biological targets and improve drug-like properties. xtalpi.com This involves systematic structural modifications guided by computational and biological data. researchgate.net

Structure fragmentation is a powerful strategy in lead optimization where a complex molecule is deconstructed into smaller, more synthetically accessible fragments. scienceopen.comchimia.ch These fragments can then be reassembled or modified to create simplified analogues that retain or improve biological activity while having better pharmacokinetic profiles. datamol.iomdpi.com

A notable application of this strategy to the this compound skeleton is the synthesis of 6,7-seco-podocarpane derivatives. sci-hub.st In this approach, the C6–C7 bond of the B-ring is cleaved. Research has shown that this fragmentation can lead to enhanced biological activity; for instance, a 6,7-seco-podocarpane derivative demonstrated improved cytotoxic activity compared to its intact tricyclic precursor, suggesting it could be a lead compound for further development. sci-hub.stresearchgate.net

Scaffold-based drug discovery utilizes a core molecular structure, or "privileged scaffold," known to interact with certain classes of biological targets. u-tokyo.ac.jpmdpi.com This scaffold is then decorated with a variety of functional groups to create a library of compounds for screening. nih.gov

The this compound framework is considered a privileged scaffold for several reasons:

Its rigid structure pre-organizes substituents in a defined three-dimensional space, which can lead to high-affinity interactions with protein targets.

It is a natural product-derived scaffold, and natural products are an evolutionarily validated source of biologically relevant structures. chimia.ch

The podocarpic acid structure has been identified as a promising scaffold for developing chemical modulators of large-conductance calcium-activated K+ (BK) channels. researchgate.net

The this compound and related totarane skeletons have been used as the basis for synthesizing antitumor agents, highlighting their utility in cancer drug discovery. researchgate.netibsgranada.es

By leveraging the this compound scaffold, medicinal chemists can efficiently generate libraries of novel derivatives to explore a range of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. ontosight.airesearchgate.net

Targeted Molecular Operations for Structural Variation

The inherent structural framework of the this compound skeleton offers a versatile platform for a variety of targeted molecular operations. These chemical modifications are strategically employed to introduce structural diversity, leading to novel derivatives with potentially enhanced or altered chemical properties. Such derivatization efforts are crucial for exploring the structure-activity relationships of this class of diterpenoids. The key strategies for structural variation revolve around modifications of the A, B, and C rings of the this compound nucleus, including the introduction of various functional groups and the rearrangement of the skeletal backbone.

A prominent starting material for many of these transformations is sclareol, a readily available labdane diterpene, which can be efficiently converted to a this compound skeleton. sci-hub.se Another significant precursor is trans-communic acid. researchgate.netnih.gov These natural products provide a chiral pool from which a diverse array of this compound derivatives can be synthesized.

One of the common strategies involves the functionalization of the aromatic C-ring. For instance, Friedel-Crafts acylation is a powerful tool to introduce acyl groups at specific positions. This is exemplified in the synthesis of (+)-nimbiol from a this compound derivative, where an acetyl group is introduced using acetyl chloride and tin(IV) chloride. sci-hub.se This initial acylation then opens the door for further modifications.

Subsequent targeted operations can include Baeyer-Villiger oxidation to transform the introduced ketone into an ester, which can then be hydrolyzed to a phenol. sci-hub.se This sequence effectively introduces a hydroxyl group onto the aromatic ring, a key functional group present in many biologically active natural products. The following table summarizes a multi-step synthesis of (+)-nimbiol, illustrating a sequence of targeted molecular operations.

Table 1: Synthesis of (+)-Nimbiol from a this compound Derivative

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | This compound derivative (4) | AcCl, SnCl₄, 85 °C, 0.7 h | Acetylated this compound (5) | - | sci-hub.se |

| 2 | Acetylated this compound (5) | UHP, TFAA, r.t., 24 h | Acetoxy derivative (6) | - | sci-hub.se |

| 3 | Acetoxy derivative (6) | Na₂CrO₄, Ac₂O, AcOH, 65 °C, 2 h | Acetoxynimbiol (8) | - | sci-hub.se |

| 4 | Acetoxynimbiol (8) | K₂CO₃, MeOH, H₂O, 3%, r.t. 0.7 h | (+)-Nimbiol (9) | Excellent | sci-hub.sethieme-connect.com |

Yields were reported as excellent in the source material, but specific percentages were not provided for each step in the abstract.

Another key area for targeted molecular operations is the modification of the this compound skeleton itself, leading to different classes of diterpenoids. An example of such a significant structural variation is the conversion of a this compound skeleton to a spongian skeleton. psu.edu This transformation involves a series of carefully planned reactions that result in the formation of a furan (B31954) ring, characteristic of spongian diterpenes.

The process initiates with the introduction of a hydroxymethylene group at the C-14 position of a this compound derivative. psu.edu Subsequent acid-catalyzed dehydration leads to the formation of an α,β-unsaturated lactone. psu.edu This intermediate is then subjected to reduction followed by dehydration-aromatization to construct the furan ring of the spongian skeleton. psu.edu These targeted steps are detailed in the table below.

Table 2: Key Steps in the Conversion of a this compound to a Spongian Skeleton

| Step | Description | Reagents and Conditions | Result | Reference |

|---|---|---|---|---|

| 1 | Hydroxymethylation | - | Introduction of a CH₂OH group at C-14 | psu.edu |

| 2 | Dehydration | HCl in AcOH | Formation of an α,β-unsaturated lactone | psu.edu |

| 3 | Reduction and Aromatization | DIBAL-H in THF, then 10% aqueous H₂SO₄ | Formation of the furan ring | psu.edu |

The synthesis of various other this compound derivatives has also been explored, starting from precursors like trans-communic acid. researchgate.netnih.gov These syntheses often involve cyclization reactions to form the tricyclic this compound framework, followed by functional group manipulations on the aromatic ring to produce derivatives such as 12,19-dihydroxy-13-acetyl-8,11,13-podocarpatriene. researchgate.netnih.gov These targeted modifications highlight the functional groups at C-11 and C-12 as being of particular interest for generating structural diversity. nih.gov

Structure Activity Relationship Sar Studies and Theoretical Insights

Methodologies for Investigating Structure-Activity Relationships

The exploration of SAR in podocarpane derivatives employs a range of methodologies, from qualitative assessments to sophisticated quantitative and landscape analyses. These methods are crucial for identifying the key structural features responsible for the biological actions of these compounds. oncodesign-services.comgardp.orgnih.gov

Qualitative SAR Analysis

Qualitative SAR analysis involves the systematic modification of a this compound scaffold and the subsequent evaluation of how these changes affect a specific biological activity. gardp.orgtechnologynetworks.com This approach helps in identifying essential pharmacophoric elements. For instance, studies on this compound derivatives have revealed that the nature and position of substituents on the aromatic ring, as well as the stereochemistry of the tricyclic system, can dramatically influence their bioactivity. By comparing the activity of a series of related compounds, researchers can deduce which functional groups are crucial for potency and which can be modified to improve properties like selectivity or reduce toxicity. gardp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of this compound derivatives and their biological activities. acs.orgnih.gov This is achieved by calculating various molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. oncodesign-services.com These descriptors are then used to build statistical models that can predict the activity of novel, unsynthesized compounds. nih.gov

For example, QSAR studies on Jatropha diterpenes, which include this compound-type structures, have been instrumental in identifying key pharmacophoric elements and developing predictive models. nih.gov These models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. oncodesign-services.comnih.gov The process involves:

Descriptor Calculation: Quantifying various molecular properties. oncodesign-services.com

Statistical Modeling: Using methods like multi-linear regression to create predictive equations. oncodesign-services.comnih.gov

Model Validation: Ensuring the predictive power of the QSAR model. oecd.org

SAR Landscape Analysis

SAR landscape analysis provides a visual representation of the structure-activity relationship, often depicted as a three-dimensional surface where two axes represent structural descriptors and the third axis represents biological activity. nih.govmolsoft.com This method is particularly useful for identifying "activity cliffs," which are pairs of structurally similar molecules with a large difference in biological activity. cresset-group.com

The Structure-Activity Landscape Index (SALI) is a metric used to numerically quantify these landscapes, helping to identify regions of smooth SAR trends versus those with sharp cliffs. nih.gov Analyzing the SAR landscape of this compound derivatives can offer a global view of the SAR, highlighting critical structural modifications that lead to significant changes in activity and guiding the design of new analogs. nih.govcresset-group.com

Computational and Theoretical Approaches in this compound Research

Computational and theoretical chemistry have become indispensable tools in the study of this compound diterpenoids, offering deep insights into their electronic structure, stability, and reactivity. oscars-project.eulu.se These methods complement experimental data and provide a molecular-level understanding of the properties of these complex natural products.

Quantum Chemistry Calculations for Energetic and Spectroscopic Properties

Quantum chemistry calculations are employed to predict the energetic and spectroscopic properties of this compound molecules with high accuracy. jocpr.comunt.edu These methods, based on solving the Schrödinger equation, can determine molecular geometries, reaction energies, and spectroscopic signatures. jocpr.com For instance, quantum chemical calculations have been used to elucidate the structures of newly isolated this compound diterpenoids by comparing calculated spectroscopic data (like electronic circular dichroism) with experimental measurements. nih.govscut.edu.cn These calculations are crucial for confirming the absolute configuration of chiral centers within the this compound framework. Furthermore, they can predict thermodynamic properties like enthalpy and free energy, which are essential for understanding the stability of different conformers and their reaction pathways. jocpr.comepj-conferences.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in the study of this compound and other diterpenes due to its balance of accuracy and computational cost. ukm.mywikipedia.org DFT is particularly effective for investigating the electronic structure of large molecular systems. mdpi.com

In this compound research, DFT has been applied to:

Elucidate Reaction Mechanisms: DFT calculations help in understanding the mechanisms of reactions involved in the synthesis and biosynthesis of this compound derivatives. rsc.org

Predict Antioxidant Activity: Theoretical studies using DFT have been conducted to evaluate the antioxidant potential of diterpenes based on the this compound skeleton. These studies calculate parameters like bond dissociation energies to predict the radical scavenging ability of these compounds. rsc.orgnih.govresearchgate.net

Structural Elucidation: DFT calculations are often used in conjunction with spectroscopic analysis to confirm the structures of newly isolated this compound diterpenoids. nih.govbvsalud.org For example, by calculating theoretical NMR or CD spectra and comparing them to experimental data, the correct structure can be assigned.

The application of these computational methods provides a powerful synergy with experimental investigations, accelerating the exploration of the chemical and biological properties of the this compound family of natural products.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial aspect of the structural elucidation of novel this compound derivatives. Computational methods have emerged as powerful tools to complement experimental data, offering insights into the electronic environment of atomic nuclei within a molecule.

Methodologies for predicting ¹³C NMR chemical shifts often involve the use of multiple linear regression analysis. capes.gov.br This approach models the chemical shifts based on a variety of parameters, including topological, geometric, and energetic factors derived from force field calculations, such as MM2. capes.gov.br Key parameters in these models can include interatomic distances, the hybridization state of quaternary carbons, and energetic parameters, which collectively provide a detailed description of the molecular structure's influence on the magnetic shielding of each carbon atom. capes.gov.br For a range of rigid compounds, this methodology has been shown to rationalize ¹³C chemical shifts with a root mean square (RMS) error of approximately 1.25 ppm. capes.gov.br

The application of these computational techniques has been specifically noted for this compound derivatives, where the derivation of ¹³C NMR chemical shifts has been supported by such calculations. sbq.org.br This underscores the utility of predictive spectroscopy in confirming the structures of these complex natural products.

More advanced techniques, including the use of neural networks and machine learning algorithms, are also being employed for the prediction of both ¹H and ¹³C NMR chemical shifts. nmrdb.orgresearchgate.net These methods learn from large datasets of known structures and their corresponding experimental NMR data to predict the chemical shifts for new compounds with increasing accuracy. researchgate.net For instance, machine learning models can be trained on high-quality, "solvent-aware" experimental datasets to provide highly accurate predictions. researchgate.net Some deep learning algorithms have achieved a mean absolute error of less than 0.10 ppm for ¹H chemical shift predictions in various solvents. researchgate.net These approaches hold significant promise for the rapid and accurate structural assignment of new this compound-based molecules.

Conformational Analysis and Stability

Conformational analysis of the this compound skeleton is fundamental to understanding its chemical reactivity and biological activity. This analysis involves studying the different spatial arrangements of the atoms (rotamers) and their relative energies to determine the most stable conformations. lumenlearning.com The tricyclic structure of this compound presents a rigid framework, but conformational flexibility, particularly in the substituent groups, can significantly influence its properties. scispace.com

The stability of different conformations is governed by a variety of through-space interactions between substituents. lumenlearning.com In cyclohexane-based systems, which are relevant to the rings of the this compound structure, the preference for substituents to occupy equatorial positions to minimize steric strain is a key principle. lumenlearning.com The energy difference between axial and equatorial conformations can be estimated using A-values, which quantify the steric strain of a substituent in the axial position. lumenlearning.com Generally, the most stable conformation will be the one that minimizes the number of large groups in axial positions. lumenlearning.com

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of molecules by simulating the motion of atoms and molecules over time. frontiersin.org This technique is particularly valuable for complex systems like this compound derivatives, where it can provide insights into the dynamic behavior and accessible conformations that may not be apparent from static models. frontiersin.orgarxiv.org

MD simulations can be used to sample the vast conformational landscape of a molecule, identifying low-energy conformations and the transitions between them. nih.gov This is crucial for understanding how a molecule like this compound might adapt its shape to bind to a biological target. frontiersin.org However, a significant challenge in MD simulations is the immense computational cost required to sample large-scale conformational changes, which can occur over long timescales. frontiersin.org

To address this, enhanced sampling methods have been developed. These techniques often combine faster, more approximate methods with full atomic MD simulations to more efficiently explore the conformational space. frontiersin.org One such approach involves using variational autoencoders, a type of deep learning model, to learn a latent representation of the conformational space from shorter simulations. frontiersin.org This learned space can then be used to generate new, unsampled conformations, which can serve as starting points for further, more focused simulations, thereby accelerating the exploration of the conformational landscape. frontiersin.org

In Silico Screening and Molecular Docking for Target Interaction Prediction

In silico screening and molecular docking are computational techniques central to modern drug discovery, allowing for the rapid assessment of large libraries of compounds for their potential to interact with a specific biological target. mdpi.com These methods are highly relevant for identifying potential biological activities of this compound derivatives.

Molecular docking predicts the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a receptor, such as an enzyme or protein, to form a stable complex. pensoft.net The process involves placing the ligand in various conformations within the binding site of the target and scoring these poses based on their binding affinity, which is often expressed as a docking score in kcal/mol. chemmethod.commdpi.com This score reflects the free energy of binding, with more negative values indicating a stronger interaction. chemmethod.com

The general workflow for these studies typically involves:

Preparation of Ligand and Target Structures: The 3D structures of the this compound derivatives and the target protein are prepared. This may involve drawing the chemical structures and optimizing their geometry. chemmethod.commdpi.com The target protein structure is often obtained from a public repository like the Protein Data Bank (PDB). chemmethod.com

Molecular Docking: A docking program is used to predict the binding mode and affinity of the ligands to the target. mdpi.com

Analysis of Interactions: The resulting docked complexes are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the binding. mdpi.com

For example, in a study of potential enzyme inhibitors, a library of compounds was docked into the active site of the target enzyme. chemmethod.com The docking scores and the specific interactions with key amino acid residues were then used to identify the most promising candidates for further experimental testing. mdpi.comchemmethod.com Successful docking studies have been able to identify compounds with high binding affinities, which were subsequently confirmed through in vitro assays. chemmethod.com

Machine Learning Approaches in SAR Modeling

Machine learning (ML) is increasingly being used to develop Quantitative Structure-Activity Relationship (QSAR) models, which establish a mathematical relationship between the chemical structure of a compound and its biological activity. drugtargetreview.comnih.gov These models are invaluable in drug discovery for predicting the activity of new compounds, prioritizing them for synthesis and testing, and providing insights into the structural features that are important for activity. drugtargetreview.comnih.gov

The development of a QSAR model using machine learning typically involves several key steps:

Data Collection and Preparation: A dataset of compounds with known biological activities is compiled. mdpi.com The chemical structures are then represented numerically using molecular descriptors, which can encode various aspects of the molecule's topology, geometry, and physicochemical properties. drugtargetreview.com

Model Building: A machine learning algorithm is trained on the dataset to learn the relationship between the molecular descriptors and the biological activity. nih.gov A variety of algorithms can be used, including Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN). mdpi.comnih.govfrontiersin.org

Model Validation: The predictive performance of the model is rigorously evaluated using techniques like cross-validation and testing on an external set of compounds that were not used in the training process. nih.govfrontiersin.org

ML-based QSAR models can be used for both regression (predicting a continuous activity value) and classification (predicting a categorical activity, such as "active" or "inactive"). drugtargetreview.com These models can analyze large and complex datasets to identify subtle patterns in the structure-activity relationship that may not be apparent from traditional analysis. nih.gov Furthermore, some ML methods can provide insights into which molecular fragments or properties are most influential in determining the biological activity, thereby guiding the optimization of lead compounds. drugtargetreview.com

The table below provides an overview of common machine learning algorithms used in QSAR modeling:

| Machine Learning Algorithm | Description |

| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov |

| Support Vector Machines (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. mdpi.com |

| Deep Neural Networks (DNN) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input. frontiersin.org |

| eXtreme Gradient Boosting (XGBoost) | An efficient and scalable implementation of gradient boosting, another ensemble learning method. nih.gov |

Investigations into Biological Activities of Podocarpane and Its Derivatives Focus on Mechanistic and in Vitro Studies

Antiproliferative Activities in Cancer Cell Lines

Derivatives of the podocarpane scaffold have demonstrated notable antiproliferative effects across a variety of human cancer cell lines. For instance, a synthesized this compound, 12,19-dihydroxy-13-acetyl-8,11,13-podocarpatriene, along with totarane-type terpenoids, showed antiproliferative activity against MCF-7 (breast), T-84 (colon), and A-549 (lung) cancer cells. nih.gov Specifically, some of these compounds exhibited IC50 values below 10 μM in two or three of these cell lines, indicating potent activity. nih.gov Another study highlighted a totarane derivative, compound 28, which was particularly effective against the A-549 lung cancer cell line with an IC50 of 0.6 μM. nih.gov The antiproliferative effects of these compounds are often mediated through the induction of apoptosis. nih.govresearchgate.net

Here is an interactive data table summarizing the antiproliferative activities of selected this compound derivatives:

The primary mechanism by which this compound derivatives exert their antiproliferative effects is through the induction of programmed cell death, or apoptosis. nih.govresearchgate.netfrontiersin.org This has been observed in multiple cancer cell lines. For example, treatment with certain terpene benzoquinones derived from this compound resulted in the induction of apoptosis in human breast (MCF-7), lung (A-549), and colon (T-84) tumor cells. researchgate.net Similarly, a synthetic taiwaniaquinoid, compound C36, was shown to activate apoptotic processes in MCF-7 cells, with 49.6% of cells undergoing apoptosis. ugr.es The induction of apoptosis is a key indicator of the potential of these compounds as anticancer agents. It is a regulated process that allows for the removal of damaged or cancerous cells without inducing an inflammatory response. news-medical.net

The apoptotic activity of this compound derivatives is often linked to the modulation of key regulatory proteins in the apoptotic cascade. A crucial element is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. ugr.es An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. ugr.es

One study found that a catechol derivative of totarane exerted its antiproliferative effect in A-549 cells by increasing the Bax/Bcl-2 ratio. nih.govresearchgate.net Similarly, a synthetic taiwaniaquinoid, compound C36, was found to increase the Bax/Bcl-2 ratio in MCF-7 cells. ugr.es In these cells, an increase in Bax protein expression was observed, which promotes apoptosis. ugr.es

The apoptotic process induced by these compounds is frequently dependent on caspases, a family of proteases that execute cell death. frontiersin.orgmdpi.com The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, is a common finding. ugr.esmedsci.org For instance, the apoptotic effects of compound C36 in MCF-7 cells were linked to the activation of caspase-9. ugr.es In another study, it was noted that the apoptotic pathway was caspase-dependent in MCF-7 cells, although the specific caspases were not identified. researchgate.net

Here is an interactive data table on the modulation of apoptotic pathways by this compound derivatives:

In addition to inducing apoptosis, some this compound derivatives can interfere with the normal progression of the cell cycle, a fundamental process for cell growth and division. news-medical.netlumenlearning.com The cell cycle is tightly regulated, and disruptions can lead to cell death or the inhibition of proliferation. nih.gov

A synthetic taiwaniaquinoid, compound C36, was shown to affect the cell cycle in MCF-7, A-549, and T-84 tumor cells. ugr.es In MCF-7 cells, treatment with this compound led to a significant increase in the sub-G1 phase population, which is indicative of apoptotic cells. ugr.es This effect was dose-dependent, with the sub-G1 population increasing with higher concentrations of the compound. ugr.es This suggests that the compound causes DNA fragmentation, a characteristic of apoptosis, leading to an accumulation of cells in this phase.

Anti-hypertrophy Activity in In Vitro Models

Certain this compound diterpenoids have shown promise in combating cardiac hypertrophy, a condition characterized by the thickening of the heart muscle. In an in vitro study, strophiolosas, a this compound diterpenoid, demonstrated anti-cardiac hypertrophy effects. nih.gov

This compound derivatives can exert their anti-hypertrophic effects by modulating the expression of genes associated with cardiac hypertrophy. The genes encoding atrial natriuretic peptide (Nppa) and brain natriuretic peptide (Nppb) are key markers of this condition. mdpi.comnih.gov Their expression is typically upregulated during cardiac stress. mdpi.comnih.gov

In vitro studies have shown that certain this compound and cleistanthane diterpenoids can dose-dependently reduce the mRNA expression of both Nppa and Nppb in neonatal rat cardiomyocytes. researchgate.net This indicates a potential mechanism for their anti-hypertrophic activity at the genetic level. The regulation of these genes is complex and involves multiple enhancers and epigenetic changes. nih.gov

The anti-hypertrophic effects of this compound derivatives are also reflected at the protein level. Atrial Natriuretic Peptide (ANP), the protein product of the Nppa gene, is a well-established marker of cardiac hypertrophy. researchgate.net Western blot analysis has confirmed that specific this compound and cleistanthane diterpenoids can lower the expression of the ANP protein in in vitro models of cardiac hypertrophy. researchgate.net This reduction in a key hypertrophic marker further supports the potential therapeutic application of these compounds in heart-related conditions.

Here is an interactive data table summarizing the anti-hypertrophy activities of selected this compound derivatives:

Antioxidant Capacity and Radical Scavenging Mechanisms

The antioxidant potential of this compound derivatives is a significant area of research, with studies focusing on their ability to neutralize harmful free radicals.

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a widely used spectrophotometric method to evaluate the antioxidant capacity of compounds. mdpi.comnih.govcosmobiousa.com This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance. nih.gov Several studies have utilized this method to assess the antioxidant potential of various this compound-type diterpenes.

For instance, a study on abietane-type diterpenes, which are structurally related to podocarpanes, isolated from the heartwood of Taiwania cryptomerioides, demonstrated that ferruginol (B158077) exhibited the strongest antioxidant activity in a DPPH assay. capes.gov.br The antioxidant activity of these compounds is often attributed to the presence of phenolic hydroxyl groups, which can readily donate a hydrogen atom to scavenge free radicals. researchgate.netnih.govnih.gov The efficiency of this scavenging activity can be influenced by factors such as the number and position of hydroxyl groups on the aromatic ring. frontiersin.org

Interactive Table: DPPH Radical Scavenging Activity of Selected Diterpenes

| Compound | Source/Type | Antioxidant Activity (DPPH Assay) | Reference |

|---|---|---|---|

| Ferruginol | Taiwania cryptomerioides | Strongest among tested diterpenes | capes.gov.br |

| Hinokiol | Diterpene | Higher than BHT | rsc.org |

| Sugiol | Diterpene | Evaluated theoretically | rsc.org |

Note: BHT (butylated hydroxytoluene) is a common synthetic antioxidant used as a reference.

Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into the mechanisms by which this compound derivatives scavenge free radicals. nih.govrsc.org These studies calculate parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) to predict the most likely radical scavenging pathway. nih.govmdpi.com

The primary mechanisms considered are:

Formal Hydrogen Transfer (FHT): The antioxidant directly donates a hydrogen atom to the radical. rsc.org This mechanism is favored in nonpolar environments and the gas phase. nih.govrsc.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, followed by the transfer of an electron to the radical. This pathway is generally favored in polar solvents. nih.govrsc.org

Sequential Electron Transfer Proton Transfer (SETPT): An electron is first transferred from the antioxidant to the radical, followed by proton transfer. rsc.org

Theoretical calculations on a series of natural diterpenes with a this compound skeleton revealed that the FHT mechanism is the predominant pathway for radical scavenging in the gas phase and lipid media. nih.govrsc.org In contrast, the SPLET mechanism becomes more favorable in polar environments like water. nih.govrsc.org For example, 7-deoxynimbidiol was identified as a particularly potent radical scavenger, with its O-H bonds having low BDE values, making hydrogen atom donation more favorable. nih.govrsc.org

Anti-inflammatory Potential in In Vitro Models

This compound derivatives have demonstrated significant anti-inflammatory properties in various in vitro models.

Chronic inflammation is associated with the overproduction of inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govscielo.br Several this compound-related compounds have been shown to inhibit the expression of these enzymes in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common in vitro model for inflammation. nih.govscielo.br

For example, 7-deoxynimbidiol has been reported to possess anti-inflammatory activities. rsc.org The inhibition of iNOS and COX-2 expression is a key mechanism underlying the anti-inflammatory effects of many natural products. nih.govfrontiersin.org By downregulating these enzymes, this compound derivatives can effectively reduce the production of pro-inflammatory molecules. nih.gov

Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), play a crucial role in the inflammatory cascade. nih.govnih.govjfda-online.com The ability of a compound to modulate the production of these cytokines is a key indicator of its anti-inflammatory potential.

Studies have shown that certain diterpenes can significantly attenuate the LPS-induced production of TNF-α, IL-1β, and IL-6 in macrophage cells. science.gov For instance, research on various natural compounds has demonstrated that they can inhibit the release of these pro-inflammatory cytokines, often through the modulation of signaling pathways like NF-κB. nih.govresearchgate.net While specific data on this compound itself is part of broader diterpene studies, the general findings suggest that derivatives with the this compound skeleton contribute to these anti-inflammatory effects. rsc.orgscience.gov

Other Reported Biological Activities (e.g., Antimicrobial)

Beyond antioxidant and anti-inflammatory effects, this compound derivatives have been investigated for other biological activities, notably antimicrobial properties.